molecular formula C15H18O2 B10827118 Tetriprofen CAS No. 28268-43-1

Tetriprofen

Cat. No.: B10827118
CAS No.: 28268-43-1
M. Wt: 230.30 g/mol
InChI Key: CVBPQTZKZQWEFX-UHFFFAOYSA-N
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Description

Tetriprofen is a hydratropic acid derivative patented by the Swiss chemical company CIBA Ltd. It is known for its antinociceptive and anti-inflammatory properties . The molecular formula of this compound is C15H18O2, and it has a molecular weight of 230.3022 . This compound has been investigated for its potential use in various therapeutic applications due to its pharmacological activities.

Preparation Methods

The preparation of Tetriprofen involves synthetic routes that typically include coupling reactions. One method involves subjecting an aryl sulfonium salt to a coupling reaction with boride in a solvent under an inert atmosphere, using alkali and a palladium catalyst . This process results in the formation of the para-substituted aryl compound, which is a key intermediate in the synthesis of this compound.

Chemical Reactions Analysis

Tetriprofen undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Tetriprofen exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. These molecules play a crucial role in mediating pain, inflammation, and fever . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Tetriprofen is structurally similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Ketoprofen. it has unique properties that distinguish it from these compounds:

Properties

CAS No.

28268-43-1

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-[4-(cyclohexen-1-yl)phenyl]propanoic acid

InChI

InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17)

InChI Key

CVBPQTZKZQWEFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O

Origin of Product

United States

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